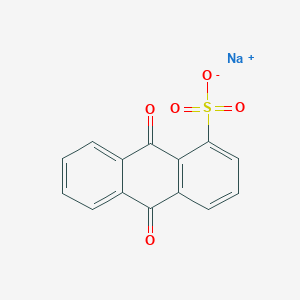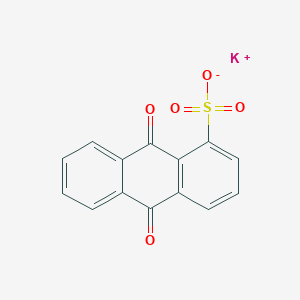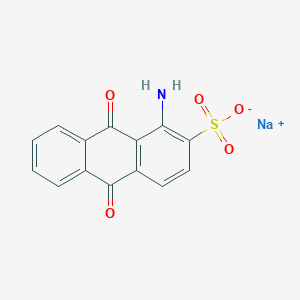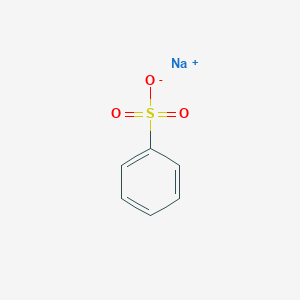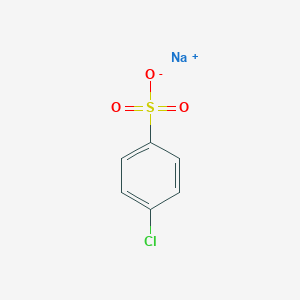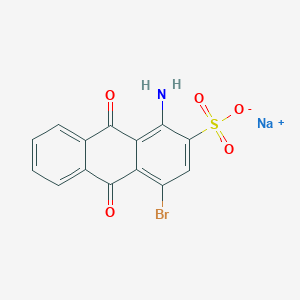
sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate involves the bromination of 1-aminoanthraquinone-2-sulfonic acid. The reaction typically occurs in an aqueous medium with the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction conditions include maintaining a controlled temperature and pH to ensure the selective bromination at the desired position .
Analyse Chemischer Reaktionen
Sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under alkaline conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the anthraquinone moiety can be reduced to anthrahydroquinone or oxidized back to anthraquinone.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo dyes.
Wissenschaftliche Forschungsanwendungen
Sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate involves its interaction with cellular components. In hematology, it binds to specific cellular structures, allowing for their visualization under a microscope. The bromine atom and the sulfonate group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate can be compared with other anthraquinone derivatives such as:
1-Aminoanthraquinone: Lacks the bromine and sulfonate groups, making it less specific in staining applications.
1-Amino-2-bromo-4-hydroxyanthraquinone: Contains a hydroxyl group, which alters its chemical reactivity and staining properties.
Anthraquinone-2-sulfonic acid sodium salt: Lacks the amino and bromine groups, affecting its binding properties.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its specific applications in various fields.
Eigenschaften
IUPAC Name |
sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO5S.Na/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18;/h1-5H,16H2,(H,19,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMRAEGWZZVGIH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrNNaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-CHLOROBENZOATE](/img/structure/B7737158.png)
![2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PYRIDINE-4-CARBOXYLATE](/img/structure/B7737162.png)
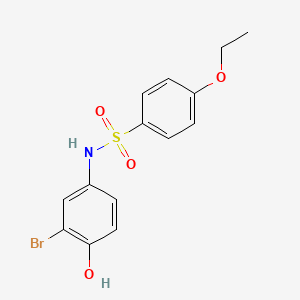
![N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide](/img/structure/B7737180.png)
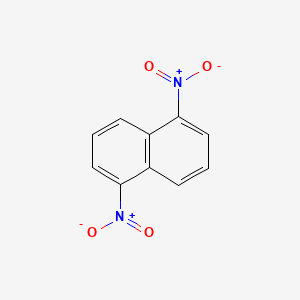
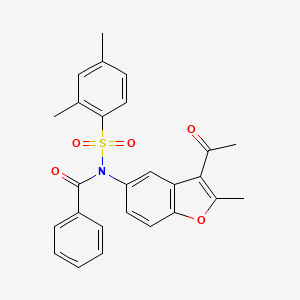
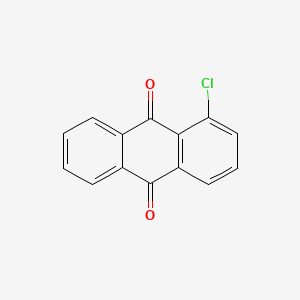
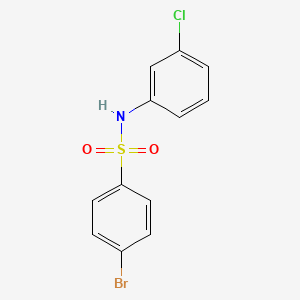
![2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B7737204.png)
